molecular formula C7H11F3O2 B3048101 Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- CAS No. 156294-54-1

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-

Cat. No.: B3048101
CAS No.: 156294-54-1
M. Wt: 184.16 g/mol
InChI Key: KNLXBOKBOCQJTG-UHFFFAOYSA-N
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Description

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is a chemical compound with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol.

Preparation Methods

The synthesis of oxetane derivatives, including Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-, can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Additionally, ring-closing reactions, such as the cyclization of epoxides, are also employed to synthesize oxetanes .

Chemical Reactions Analysis

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- undergoes various chemical reactions, primarily due to the strain energy associated with its four-membered ring. One notable reaction is ring-opening, which can occur under specific conditions, leading to the formation of various products. Common reagents and conditions used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

In organic synthesis, it serves as a valuable building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In materials science, it is used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. Additionally, its potential use as a drug candidate is currently being explored due to its low toxicity and stability under physiological conditions.

Mechanism of Action

The mechanism of action of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is not well understood. studies have shown that it undergoes ring-opening reactions under certain conditions, leading to the formation of various products. The reactivity of this compound can be attributed to the strain energy associated with the four-membered ring.

Comparison with Similar Compounds

Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- can be compared with other similar compounds, such as 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid and 3-methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene . These compounds share similar structural features but differ in their functional groups and reactivity. The unique properties of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- make it a valuable tool in various scientific research applications.

Properties

IUPAC Name

3-methyl-3-(2,2,2-trifluoroethoxymethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-6(2-11-3-6)4-12-5-7(8,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLXBOKBOCQJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888755
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

156294-54-1
Record name 3-(2,2,2-Trifluoroethoxymethyl)-3-methyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156294-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3-methyl-3-((2,2,2-trifluoroethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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